molecular formula C8H14O B12774879 5-Methyl-2-hepten-4-one, (R)- CAS No. 135910-94-0

5-Methyl-2-hepten-4-one, (R)-

Cat. No.: B12774879
CAS No.: 135910-94-0
M. Wt: 126.20 g/mol
InChI Key: ARJWAURHQDJJAC-PTYLAXBQSA-N
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Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Methyl-2-hepten-4-one can undergo oxidation reactions, forming various oxidized products.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and acids.

Major Products

    Oxidation: Oxidized ketones and carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-hepten-4-one is unique due to its specific aroma profile, which closely resembles that of natural hazelnuts. This makes it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

135910-94-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E,5R)-5-methylhept-2-en-4-one

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m1/s1

InChI Key

ARJWAURHQDJJAC-PTYLAXBQSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)/C=C/C

Canonical SMILES

CCC(C)C(=O)C=CC

Origin of Product

United States

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